molecular formula C19H18F2N4O2 B13376283 1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13376283
M. Wt: 372.4 g/mol
InChI Key: XNGAEPAIRJZPRV-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a difluoromethoxy group, a dimethylphenyl group, and a triazole ring

Properties

Molecular Formula

C19H18F2N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C19H18F2N4O2/c1-11-4-5-14(10-12(11)2)22-18(26)17-13(3)25(24-23-17)15-6-8-16(9-7-15)27-19(20)21/h4-10,19H,1-3H3,(H,22,26)

InChI Key

XNGAEPAIRJZPRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC(F)F)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole ring.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is usually introduced through a coupling reaction, such as a Suzuki or Heck coupling, using palladium (Pd) catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines .

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins essential for the survival of microorganisms. This inhibition disrupts vital cellular processes, leading to the death of the target organisms. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethoxy group, which can influence its chemical and biological properties.

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